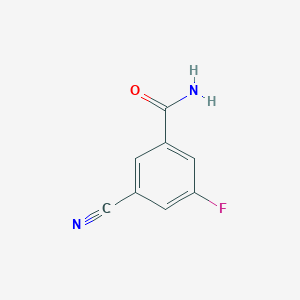

![molecular formula C6H11NO B1149483 5-Oxa-2-aza-spiro[3.4]octane CAS No. 145309-24-6](/img/structure/B1149483.png)

5-Oxa-2-aza-spiro[3.4]octane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel thia/oxa-azaspiro[3.4]octanes involves robust and step-economic routes. These methodologies aim to produce structurally diverse modules for drug discovery, including enantioselective approaches to the spirocycles (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of 6,6-dimethyl-1-oxa-spiro[2.5]octane and related compounds has been extensively studied through microwave spectroscopy and molecular mechanics calculations. These studies reveal the presence of stable conformational isomers and provide insights into the effects of spiro substitution on the conformational behavior of cyclohexane rings (Boulebnane, Roussy, & Iratçabal, 1987; 1988).

Chemical Reactions and Properties

Synthesis of 1-oxa-6-heteraspiro[2.5]octanes involves unique reactions, such as the unexpected ring opening of an intermediate epoxide to form a tertiary alcohol. These reactions contribute to the understanding of the stereochemistry and chemical properties of spirocyclic compounds (Satyamurthy et al., 1984).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including their conformational dynamics and structural parameters, are crucial for understanding their behavior and potential applications. The gas-phase molecular structure and conformational equilibrium studies provide valuable data on these aspects (Boulebnane, Roussy, & Iratçabal, 1987; 1988).

Chemical Properties Analysis

The chemical properties of 5-Oxa-2-aza-spiro[3.4]octane derivatives, such as their reactivity in synthesis reactions and the formation of chiral catalytic sources, are of significant interest. These properties enable the application of these compounds in asymmetric synthesis and other chemical transformations (Basavaiah, Rao, & Reddy, 2007).

科学的研究の応用

Field

This application falls under the field of Pharmaceutical Chemistry and Drug Discovery .

Summary of the Application

“5-Oxa-2-aza-spiro[3.4]octane” is a type of oxa-spirocyclic compound. These compounds have been found to have improved water solubility and lowered lipophilicity when an oxygen atom is incorporated into the spirocyclic unit . This makes them potentially useful in the development of new drugs.

Methods of Application

The key synthetic step in the creation of these oxa-spirocyclic compounds is iodocyclization . More than 150 oxa-spirocyclic compounds were prepared using this method .

Results or Outcomes

More potent oxa-spirocyclic analogues of the antihypertensive drug terazosin were synthesized and studied in vivo . The incorporation of an oxygen atom into the spirocyclic unit dramatically improved water solubility (by up to 40 times) and lowered lipophilicity .

Application in Photochromic Materials

Field

This application falls under the field of Material Science .

Summary of the Application

Spiro forms of lactones and oxazines, which include “5-Oxa-2-aza-spiro[3.4]octane”, find applications as leuco dyes . These compounds frequently display chromism, meaning they can reversibly interchange between their colorless and colored forms .

Results or Outcomes

The ability of these compounds to reversibly change color makes them useful as photochromic materials .

Application in Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities

Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“5-Oxa-2-aza-spiro[3.4]octane” is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

Results or Outcomes

The azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives that were synthesized using “5-Oxa-2-aza-spiro[3.4]octane” exhibited EGFR inhibitory activities .

Application in Water-Soluble Analogues of Bicyclo[1.1.1]pentanes

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“5-Oxa-2-aza-spiro[3.4]octane” was used in the preparation of oxa-bridged bicycles via iodocyclization . These compounds were designed as water-soluble analogues of popular bicyclo[1.1.1]pentanes .

Methods of Application

The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared using this method .

Results or Outcomes

The oxa-bridged bicycles that were synthesized using “5-Oxa-2-aza-spiro[3.4]octane” were found to be water-soluble analogues of popular bicyclo[1.1.1]pentanes .

Application in the Synthesis of Oxa-Bridged Bicycles

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

“5-Oxa-2-aza-spiro[3.4]octane” was used in the preparation of oxa-bridged bicycles via iodocyclization . These compounds were designed as water-soluble analogues of popular bicyclo[1.1.1]pentanes .

Methods of Application

The key synthetic step was iodocyclization . More than 150 oxa-spirocyclic compounds were prepared using this method .

Results or Outcomes

The oxa-bridged bicycles that were synthesized using “5-Oxa-2-aza-spiro[3.4]octane” were found to be water-soluble analogues of popular bicyclo[1.1.1]pentanes .

Application in the Preparation of Azaspirocycle or Azetidine Substituted 4-Anilinoquinazoline Derivatives

Field

This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application

“5-Oxa-2-aza-spiro[3.4]octane” is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .

Results or Outcomes

The azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives that were synthesized using “5-Oxa-2-aza-spiro[3.4]octane” exhibited EGFR inhibitory activities .

Safety And Hazards

特性

IUPAC Name |

5-oxa-2-azaspiro[3.4]octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6(8-3-1)4-7-5-6/h7H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPURYORSRHBCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC2)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxa-2-aza-spiro[3.4]octane | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

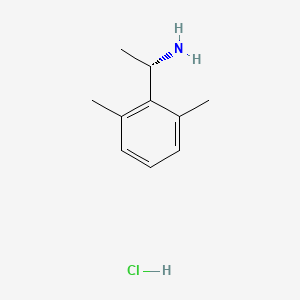

![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)

![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)